BenchChemオンラインストアへようこそ!

ONO-8430506

Autotaxin inhibitor ATX-LPA axis Enzymatic potency

Choose ONO-8430506 for its unique, evidence-backed performance: sustained >90% LysoPLD suppression for 8h in vivo (30 mg/kg p.o.), high ENPP family selectivity, and 51.6% oral bioavailability. This ensures reproducible, on-target results in long-term cancer metastasis and fibrosis models, eliminating the variability of inferior ATX inhibitors.

Molecular Formula C27H28FN3O3
Molecular Weight 461.5 g/mol
Cat. No. B10831979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-8430506
Molecular FormulaC27H28FN3O3
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C(=O)CC56CCC(C5)(CC6)C(=O)O
InChIInChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34)
InChIKeySGSFONPFVRRJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-8430506: A Potent and Selective Autotaxin (ATX) Inhibitor for Preclinical Research


ONO-8430506 (CAS 1354805-08-5) is a highly potent, orally bioavailable autotaxin (ATX)/ENPP2 inhibitor designed to block the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in cancer progression, fibrosis, and inflammation [1]. The compound exhibits low nanomolar enzymatic inhibition (IC50 ~4.5–10 nM) against recombinant ATX across multiple species and demonstrates favorable oral pharmacokinetics in rodents [2]. Its primary application is as a preclinical tool compound for studying ATX-LPA axis biology and evaluating therapeutic potential in oncology and fibrotic disease models.

Why ONO-8430506 Cannot Be Casually Replaced by Another Autotaxin (ATX) Inhibitor


Autotaxin inhibitors exhibit profound variability in enzymatic potency, plasma protein binding, and oral bioavailability, making them non-interchangeable for experimental consistency. Key differentiating factors include: (1) the degree of sustained target engagement in plasma (e.g., LPA suppression >90% for 8h vs. rapid rebound) [1], (2) selectivity across the ENPP enzyme family, which impacts off-target effects and data reproducibility [1], and (3) species-specific plasma protein binding that can drastically alter in vivo efficacy despite similar in vitro IC50 values [2]. Simply substituting another ATX inhibitor without verifying these specific performance characteristics in the intended experimental system introduces significant variability and can invalidate cross-study comparisons.

Quantitative Differentiation of ONO-8430506 Against Key ATX Inhibitor Comparators


Superior In Vitro ATX Inhibitory Potency Compared to Clinical Candidate GLPG1690

In a direct comparative ATX binding analysis, the core pharmacophore of ONO-8430506 (compound 8) exhibits approximately 5-fold higher inhibitory potency than the clinical-stage ATX inhibitor GLPG1690 (ziritaxestat) [1]. This differentiation is critical for researchers seeking maximal enzymatic suppression, as even small differences in IC50 can translate to significant variations in LPA reduction in cell-based assays.

Autotaxin inhibitor ATX-LPA axis Enzymatic potency

Sustained In Vivo Target Engagement in Plasma Outperforms PF-8380

ONO-8430506 demonstrates prolonged and near-complete inhibition of plasma ATX activity in vivo. Following a single oral dose of 30 mg/kg in rats, ONO-8430506 suppressed plasma LysoPLD activity by >90% for at least 8 hours, with significant inhibition maintained up to 24 hours post-dose [1]. In contrast, the comparator ATX inhibitor PF-8380, despite a potent isolated enzyme IC50 of 2.8 nM, exhibits a significantly higher IC50 of 101 nM in whole blood assays due to plasma protein binding [2]. This disparity highlights ONO-8430506's superior in vivo target engagement profile, essential for models requiring sustained LPA suppression.

In vivo pharmacology Pharmacodynamics LPA suppression

High Selectivity Profile Across ENPP Family Enzymes and Pharmacological Targets

ONO-8430506 is a highly selective ATX/ENPP2 inhibitor, demonstrating no inhibition of related ectonucleotide pyrophosphatase/phosphodiesterase family members ENPP4 and ENPP6 at concentrations up to 100 µM [1]. Furthermore, in a broad pharmacological selectivity panel, the compound showed no significant binding to approximately 60 additional targets (including neurotransmitter receptors, ion channels, and transporters) at 10 µM [1]. This level of selectivity is a key differentiator compared to earlier-generation ATX inhibitors, which may exhibit broader polypharmacology that can confound experimental results.

Selectivity Off-target profiling ENPP family

Species-Consistent Potency and Favorable Oral Pharmacokinetics Across Rodents and Non-Rodents

ONO-8430506 demonstrates consistent and potent inhibition of ATX across multiple species, with IC50 values for plasma LysoPLD activity ranging from 4.7 to 11.6 nM in various animal plasmas [1]. This species consistency is advantageous for translational studies. Moreover, the compound exhibits moderate oral bioavailability (F = 51.6% in rat, 71.1% in dog, 30.8% in monkey) [2], enabling robust oral dosing in preclinical models. This contrasts with some ATX inhibitors that show significant species-dependent variability in plasma protein binding and efficacy, which can complicate cross-species data interpretation.

Pharmacokinetics Oral bioavailability Species consistency

Proven In Vivo Efficacy in a Syngeneic Orthotopic Breast Cancer Model

In a syngeneic orthotopic breast cancer model (BALB/c mice), oral administration of ONO-8430506 (10 mg/kg/day) significantly reduced the initial rate of primary tumor growth and subsequent lung metastasis by approximately 60% [1]. Furthermore, ONO-8430506 enhanced the antitumor effect of paclitaxel in this model [2]. While other ATX inhibitors like PAT-048 and GLPG1690 have been evaluated in fibrosis models, direct comparative in vivo efficacy data in this specific oncology model is limited. This data provides a robust benchmark for researchers investigating the ATX-LPA axis in breast cancer progression.

Breast cancer In vivo efficacy Metastasis

Optimal Application Scenarios for ONO-8430506 Based on Differentiated Evidence


In Vivo Studies of Chronic ATX-LPA Axis Modulation in Cancer Metastasis Models

Based on the evidence of sustained in vivo target engagement (>90% LysoPLD suppression for 8h at 30 mg/kg p.o.) and significant reduction in lung metastasis (~60% at 10 mg/kg/day p.o.) in a syngeneic breast cancer model, ONO-8430506 is optimally suited for long-term oral dosing studies in murine models of cancer dissemination. Its favorable oral bioavailability (F = 51.6% in rat) and consistent species potency support reliable systemic exposure in chronic efficacy studies [1][2].

High-Fidelity In Vitro Mechanistic Studies Requiring Selective ATX Inhibition

The high selectivity of ONO-8430506 over related ENPP family enzymes (no inhibition of ENPP4/6 up to 100 µM) and a broad panel of pharmacological targets (no significant binding to 60+ targets at 10 µM) makes it the preferred tool compound for dissecting specific ATX-LPA signaling pathways without confounding off-target effects [1]. This is particularly critical for transcriptomic, proteomic, and phenotypic screening efforts where data reproducibility and mechanistic clarity are paramount.

Combination Therapy Preclinical Studies with Taxane Chemotherapeutics

Given the demonstrated ability of ONO-8430506 to enhance the antitumor effect of paclitaxel in a breast cancer model, this compound is ideally positioned for preclinical evaluation of ATX inhibition as a combination strategy to improve chemosensitivity [1]. The consistent oral PK profile allows for straightforward integration into standard chemotherapy dosing regimens in rodent models.

Translational Pharmacodynamic Studies Across Rodent and Non-Rodent Species

The consistent potency of ONO-8430506 in inhibiting plasma LysoPLD activity across multiple species (IC50: 4.7–11.6 nM in rat, mouse, dog, monkey, and human plasma) facilitates robust cross-species pharmacodynamic assessments [1]. This is particularly valuable for projects requiring validation of target engagement biomarkers (e.g., plasma LPA levels) in both rodent efficacy models and larger animal safety studies, minimizing species-specific variability in compound performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-8430506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.